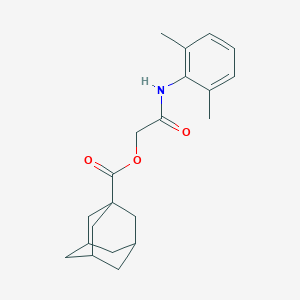
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate, also known as DADMAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DADMAC is a quaternary ammonium salt that is derived from the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid.
作用機序
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. It has been shown to disrupt the cell membrane and increase the permeability of the membrane. This compound has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have antimicrobial properties and has been used as a disinfectant in water treatment. It has also been shown to have antifungal properties and has been used in the treatment of fungal infections. This compound has been shown to have low toxicity and has been used in the preparation of biocompatible materials.
実験室実験の利点と制限
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has several advantages for lab experiments. It is a cationic surfactant that can be easily synthesized and has low toxicity. It has been widely used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. However, this compound has limitations for lab experiments. It can interact with negatively charged surfaces, leading to nonspecific interactions. It can also disrupt the cell membrane, leading to changes in cell function.
将来の方向性
There are several future directions for the use of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in scientific research. It can be used in the preparation of biocompatible materials for medical applications. It can also be used in the preparation of nanoparticles for drug delivery and gene delivery systems. This compound can be used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials. Further research is needed to explore the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. This compound has several advantages for lab experiments, but also has limitations. Further research is needed to explore the potential of this compound in various scientific research applications.
合成法
The synthesis of 2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate involves the reaction between 2,6-dimethylaniline and 1-adamantanecarboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields this compound as a white crystalline solid with a melting point of 194-196°C.
科学的研究の応用
2-(2,6-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been widely used in scientific research due to its unique properties. It is a cationic surfactant that has been used in the preparation of nanoparticles, drug delivery systems, and gene delivery systems. This compound has also been used in the synthesis of metal-organic frameworks and as a template for the synthesis of mesoporous materials.
特性
分子式 |
C21H27NO3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
[2-(2,6-dimethylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-13-4-3-5-14(2)19(13)22-18(23)12-25-20(24)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3,(H,22,23) |
InChIキー |
QMMOBBFKEICROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)



![3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305605.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305610.png)